molecular formula C17H18N2O2 B4752990 2-(3-(p-tolyl)propanamido)benzamide

2-(3-(p-tolyl)propanamido)benzamide

Cat. No.: B4752990
M. Wt: 282.34 g/mol
InChI Key: GVGLOFZNYXSIHO-UHFFFAOYSA-N
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Description

2-(3-(p-tolyl)propanamido)benzamide is an organic compound that belongs to the class of amides It consists of a benzamide core with a 3-(p-tolyl)propanamido substituent

Mechanism of Action

Target of Action

The primary target of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.

Biochemical Pathways

The biochemical pathways affected by 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound could disrupt the normal process of protein maturation, leading to downstream effects on various cellular functions .

Result of Action

The molecular and cellular effects of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide’s action would depend on the specific proteins affected by the inhibition of Methionine aminopeptidase. This could potentially lead to changes in cellular function or structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(p-tolyl)propanamido)benzamide can be achieved through several methods. One common approach involves the reaction of p-tolylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-(p-tolyl)propanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3-(p-tolyl)propanamido)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-(p-tolyl)benzamide: A similar compound with a different substitution pattern.

    3-(p-tolyl)propanoic acid: A precursor in the synthesis of 2-(3-(p-tolyl)propanamido)benzamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-(4-methylphenyl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-8-13(9-7-12)10-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGLOFZNYXSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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